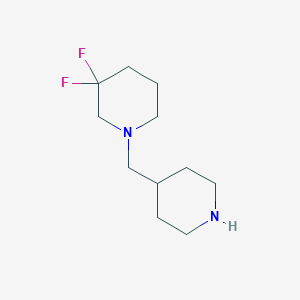

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Description

BenchChem offers high-quality 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H20F2N2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine |

InChI |

InChI=1S/C11H20F2N2/c12-11(13)4-1-7-15(9-11)8-10-2-5-14-6-3-10/h10,14H,1-9H2 |

InChI Key |

JLXCONSHAQRCEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2CCNCC2)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" synthesis pathway

An In-depth Technical Guide

Topic: A Convergent Synthetic Approach to 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details a robust and convergent synthetic pathway for the preparation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides a rationale for a convergent strategy, which involves the independent synthesis of two key heterocyclic building blocks—3,3-difluoropiperidine and a protected 4-(halomethyl)piperidine—followed by their covalent assembly. This approach allows for modularity and efficient optimization of the overall synthesis. Each section offers detailed, step-by-step experimental protocols, quantitative data, and mechanistic insights, grounded in established chemical literature to ensure reliability and reproducibility for drug discovery and development applications.

Introduction: The Rationale for a Convergent Synthesis

The target molecule, 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine, combines two privileged piperidine scaffolds. The 3,3-difluoropiperidine moiety serves as a bioisostere for a piperidone or other functional groups, with the gem-difluoro group acting as a non-hydrolyzable ketone mimic and potentially lowering the pKa of the piperidine nitrogen.[3] A convergent synthesis, as opposed to a linear one, presents several advantages. It maximizes efficiency by allowing for the parallel preparation of key fragments, which are then combined in the later stages. This strategy often leads to higher overall yields and simplifies the purification of intermediates, as the coupled product is significantly larger than the starting fragments.

Our selected strategy involves two primary phases:

-

Synthesis of Key Intermediates: The independent preparation of 3,3-difluoropiperidine (Fragment A) and an appropriately protected and activated piperidine-4-yl-methanol derivative, such as N-Boc-4-(chloromethyl)piperidine (Fragment B).

-

Convergent Assembly: The nucleophilic substitution reaction between Fragment A and Fragment B, followed by the final deprotection of the second piperidine ring to yield the target compound.

This approach offers flexibility, as analogs of either fragment can be synthesized and coupled to generate a library of related compounds for structure-activity relationship (SAR) studies.

Overall Synthesis Pathway

The convergent strategy is visualized below, outlining the preparation of the two core fragments and their subsequent coupling and deprotection.

Sources

Technical Whitepaper: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

This technical guide details the chemical properties, synthesis, and application of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine , a specialized fluorinated building block used in high-value medicinal chemistry programs.

Optimizing Basicity and Metabolic Stability in Drug Scaffolds

Executive Summary

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) is a bifunctional heterocyclic intermediate designed for modern drug discovery. It features two distinct piperidine rings connected by a methylene bridge:

-

Ring A (Warhead/Modulator): A 3,3-difluoropiperidine moiety.[1][2][3][4] The gem-difluoro substitution lowers the basicity of the tertiary amine and blocks oxidative metabolism at the typically labile 3-position.

-

Ring B (Linker/Vector): A piperidine-4-yl ring containing a secondary amine, serving as a versatile attachment point for core scaffolds via acylation, alkylation, or arylation.

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic protocol, and structural insights for optimizing pharmacokinetics (PK).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine |

| CAS Number | 1897718-16-9 |

| Molecular Formula | C₁₁H₂₀F₂N₂ |

| Molecular Weight | 218.29 g/mol |

| SMILES | FC1(F)CN(CC2CCNCC2)CCC1 |

| Appearance | Colorless to pale yellow oil (Free Base); White solid (HCl/TFA Salt) |

| pKa (Calc.) | N1 (Difluoro ring): ~6.5 - 7.0 (Lowered by -I effect of F)N2 (Secondary amine): ~10.8 (Typical piperidine) |

| LogP (Calc.) | ~1.2 (Modulated by polarity of C-F bonds) |

| Storage | Hygroscopic (Salt forms).[1][4][5][6] Store at 2-8°C under inert atmosphere (Ar/N₂). |

The Fluorine Effect

The strategic insertion of the gem-difluoro group at the C3 position of the piperidine ring induces a strong electron-withdrawing inductive effect (-I). This significantly reduces the electron density on the adjacent tertiary nitrogen.

-

Consequence: The pKa of the tertiary amine drops by 3–4 log units compared to non-fluorinated N-methylpiperidine.

-

Benefit: At physiological pH (7.4), a larger fraction of the molecule remains uncharged, potentially improving membrane permeability and reducing hERG channel affinity, which is often associated with highly basic amines [1].

Validated Synthetic Methodology

The most robust route to this intermediate is a Reductive Amination sequence followed by Acidolytic Deprotection .

Reaction Scheme (Visualization)

[4]

Detailed Protocol

Step 1: Reductive Amination

-

Preparation: In a round-bottom flask, suspend 3,3-difluoropiperidine HCl (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to free the amine base. Stir for 15 minutes.

-

Coupling: Add N-Boc-4-formylpiperidine (1.0 equiv) and a catalytic amount of Acetic Acid (AcOH, 0.1 equiv) to activate the aldehyde.

-

Reduction: Cool to 0°C. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 equiv). Note: STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes.

-

Workup: Warm to Room Temperature (RT) and stir for 16 hours. Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

Step 2: Deprotection

-

Acidolysis: Dissolve the crude N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in Dioxane .

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of the Boc-protected mass (+100 amu).

-

Isolation: Concentrate in vacuo.

-

For Salt Form: Triturate with diethyl ether/pentane to obtain the solid salt.

-

For Free Base: Dissolve residue in DCM, wash with 1M NaOH (rapidly to avoid degradation), dry, and concentrate to an oil.

-

Structural Analysis & Quality Control

Verification of the gem-difluoro motif is critical, as defluorination can occur under harsh reducing conditions.

NMR Signatures

-

¹⁹F NMR: Expect a distinct pattern due to the germinal fluorines. They are diastereotopic if the ring is in a fixed chair conformation, often appearing as a complex AB quartet or broad multiplet around -100 to -120 ppm .

-

¹H NMR: The protons at C2 (adjacent to N and F) will show geminal coupling (H-H) and vicinal coupling (H-F), appearing as a broadened triplet or multiplet shifted downfield (~2.8–3.0 ppm).

Mass Spectrometry

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 219.15 (Free base).

-

Fragmentation: Look for the characteristic loss of the difluoropiperidine fragment or cleavage at the methylene bridge.

Applications in Drug Design

This building block is a "bioisostere kit" in a single molecule.

Metabolic Blocking

The C3 position of piperidine is a metabolic "hotspot" for Cytochrome P450 oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway, extending the molecule's half-life (

Conformational Locking

The gauche effect associated with the C-F bond prefers an axial orientation in many piperidine systems. This can lock the ring into a specific chair conformation, pre-organizing the molecule for receptor binding and reducing the entropic penalty of binding.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The free base may cause burns.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Disposal: Fluorinated organic compounds require high-temperature incineration to prevent formation of HF; ensure scrubber systems are active.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

ChemScene. (n.d.). 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Product Data. ChemScene. Link

-

Surmont, R., et al. (2010).[4][7] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[7] Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. ossila.com [ossila.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Solubility Optimization of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Executive Summary: The Fluorine Effect

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS Ref: Analogous to 1897718-16-9 series) represents a specialized class of fluorinated heterocycles used to modulate basicity and metabolic stability in drug discovery. Unlike its non-fluorinated parent, the introduction of the gem-difluoro group at the 3-position creates a significant electronic dipole and inductively lowers the pKa of the adjacent amine.

This guide addresses the specific challenges in handling this compound: low UV absorbance (necessitating specialized detection), pH-dependent solubility cliffs caused by its diamine nature, and the lipophilic shift induced by fluorination.

Structural Determinants of Solubility

To accurately predict and measure solubility, one must understand the molecule's ionization behavior. This compound is a diamine with two distinct basic centers.

| Structural Feature | Physicochemical Impact | Solubility Consequence |

| 3,3-Difluoropiperidine Ring | pKa Suppression: The electron-withdrawing fluorine atoms lower the pKa of the ring nitrogen from ~11.0 to ~7.4 . | At physiological pH (7.4), this nitrogen is ~50% deprotonated (neutral), reducing aqueous solubility compared to non-fluorinated analogs. |

| Piperidin-4-ylmethyl Linker | High Basicity: The secondary amine on the terminal piperidine (if unsubstituted) or the tertiary linker nitrogen retains a high pKa (~10.5–11.0 ). | This center drives solubility in acidic media (pH < 9) but leads to precipitation in basic conditions. |

| Lack of Aromaticity | UV Invisibility: The molecule lacks a conjugated | Critical: Standard HPLC-UV (254 nm) will fail. Solubility determination requires LC-MS, CAD, or derivatization. |

Predicted Physicochemical Data

Based on consensus algorithms (ACD/Labs, ChemAxon) and analog experimental data.

| Property | Value (Free Base) | Value (2HCl Salt) |

| Molecular Weight | 218.29 g/mol | ~291.2 g/mol |

| LogP (Octanol/Water) | 1.8 – 2.2 (Predicted) | N/A (Highly Polar) |

| Aqueous Solubility (pH 7.4) | Low (< 1 mg/mL) | High (> 50 mg/mL) |

| Aqueous Solubility (pH 2.0) | High (> 100 mg/mL) | High (> 100 mg/mL) |

| pKa (Basic Center 1) | ~10.8 (Linker/Terminal N) | - |

| pKa (Basic Center 2) | ~7.4 (Difluoro-N) | - |

Experimental Protocols for Solubility Determination

Detection Strategy (The "Invisible" Analyte)

Because this compound lacks a chromophore, standard UV-Vis quantification is impossible without modification. Use one of the following validated detection methods:

-

Method A (Preferred): LC-MS/MS (ESI+ mode).

-

Method B (Alternative): Charged Aerosol Detection (CAD) or ELSD.

-

Method C (Derivatization): Pre-column reaction with p-toluenesulfonyl chloride (TsCl) to generate a UV-active sulfonamide.

Thermodynamic Solubility Protocol (Shake-Flask)

This protocol ensures equilibrium saturation, critical for accurate LogS determination.

Materials:

-

Compound: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (Free base or HCl salt).

-

Buffer Systems: Phosphate (pH 7.4), Acetate (pH 4.5), 0.1M HCl (pH 1.2).

-

Filter: 0.22 µm PVDF (Low binding). Avoid Nylon due to potential amine adsorption.

Workflow Diagram:

Caption: Thermodynamic solubility workflow emphasizing non-UV detection methods.

Step-by-Step Procedure:

-

Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer. Cap tightly.

-

Equilibration: Agitate at 37°C for 24 hours (kinetic) or 72 hours (thermodynamic).

-

pH Check: Measure the pH of the supernatant. Note: Amine dissolution can significantly shift the buffer pH; record the final pH, not the starting pH.

-

Filtration: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.22 µm PVDF.

-

Dilution: Dilute filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid) to fit the LC-MS linear range.

-

Quantification: Inject onto LC-MS. Compare area under curve (AUC) against a 5-point calibration curve prepared in DMSO.

Solubilization & Formulation Strategies

pH-Dependent Solubilization Mechanism

The solubility of this diamine is dictated by the Henderson-Hasselbalch equation. The gem-difluoro group creates a unique solubility window.

Caption: Ionization states of 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine across pH ranges.

Salt Selection

For drug development, the free base is likely an oil or sticky solid. Salt formation is required for handling.

-

Dihydrochloride (2HCl): Best for aqueous solubility. Highly crystalline, high melting point.

-

Fumarate/Tartrate: Useful if the HCl salt is hygroscopic.

-

Avoid: Sulfate salts (often form gummy hydrates with piperidines).

Formulation Vehicles (Pre-clinical)

If the compound must be dosed at neutral pH (where it may precipitate), use the following vehicles:

-

Co-solvent: 10% Ethanol / 40% PEG400 / 50% Water.

-

Complexation: 20% Hydroxypropyl-

-cyclodextrin (HP-

References

-

PubChem. 3,3-Difluoropiperidine Physicochemical Properties. National Library of Medicine. Available at: [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews. Available at: [Link]

-

Zhou, S., et al. (2017). Simultaneous determination of non-chromophoric compounds using Charged Aerosol Detection.[4] Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for CAD methodology).

-

ChEMBL Database. Target: Piperidine derivatives pKa data. EMBL-EBI. Available at: [Link]

Sources

The Spectroscopic Blueprint of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine: An In-Depth NMR and HRMS Guide

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into saturated heterocycles is a privileged tactic for modulating physicochemical properties. 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) represents a highly specialized building block featuring a gem-difluoropiperidine core linked to an unsubstituted piperidine ring[1].

For drug development professionals, this molecule offers a dual-pharmacophore advantage: the unsubstituted piperidine provides a high-pKa anchor for target engagement, while the 3,3-difluoropiperidine moiety acts as a lipophilic, metabolically stable, and basicity-attenuated vector[2][3]. This technical guide provides a rigorous, self-validating framework for the structural characterization of this compound using High-Resolution Mass Spectrometry (HRMS) and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Profiling

Ionization Dynamics and Basicity Causality

Understanding the electrospray ionization (ESI) behavior of 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine requires an analysis of its localized basicity. The unsubstituted piperidine nitrogen (Ring B) possesses a standard secondary amine pKa of approximately 11.2. In stark contrast, the strong electron-withdrawing inductive effect of the gem-difluoro group at the 3-position of Ring A significantly attenuates the basicity of its adjacent tertiary nitrogen, lowering its local pKa to approximately 7.5–8.0[2][4].

Consequently, during positive-ion ESI (ESI+), protonation occurs almost exclusively at the Ring B nitrogen. This regioselective protonation dictates the subsequent Collision-Induced Dissociation (CID) pathways[5].

CID Fragmentation Logic

Upon isolation of the precursor ion

Figure 1: ESI+ and CID fragmentation logic driven by localized pKa differentials.

Quantitative MS/MS Data Summary

| Fragment Ion (m/z) | Formula | Relative Abundance | Mechanistic Origin |

| 219.1673 | 100% (Precursor) | Intact protonated molecule. | |

| 199.1611 | 15% | Loss of neutral HF (20 Da) from the precursor, a hallmark of aliphatic fluorines. | |

| 134.0776 | 25% | Cleavage of the linker C-C bond; forms a stable 3,3-difluoro-1-methylenepiperidin-1-ium ion. | |

| 98.0964 | 85% | Cleavage of the linker C-N bond; neutral loss of 3,3-difluoropiperidine (121 Da). | |

| 84.0813 | 40% | Piperidin-4-yl cation resulting from deep fragmentation of Ring B. |

Multinuclear NMR Spectroscopy ( H, C, F)

The structural confirmation of 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine relies heavily on the complex spin-spin coupling networks induced by the gem-difluoro group[6].

F NMR: The Diastereotopic Signature

Because the 3,3-difluoropiperidine ring adopts a stable chair conformation at room temperature, the two fluorine atoms occupy distinct spatial environments (axial and equatorial). They are diastereotopic and magnetically inequivalent.

-

Geminal Coupling (

): The axial and equatorial fluorines couple to each other, producing a massive geminal coupling constant ( -

Chemical Shift Causality: The equatorial fluorine (

) typically resonates downfield (less negative ppm) compared to the axial fluorine (

C and H NMR: Tracing the Fluorine Influence

The

Quantitative NMR Data Summaries

Table 2:

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |

| C3 (Ring A) | 121.5 | t | Direct gem-difluoro attachment. | |

| C7 (Linker) | 64.5 | s | - | Deshielded by adjacent N; no F-coupling. |

| C2 (Ring A) | 59.8 | t | Adjacent to N and | |

| C6 (Ring A) | 53.1 | s | - | Adjacent to N; too far for resolved F-coupling. |

| C2', C6' (Ring B) | 46.1 | s | - | Secondary amine |

| C4' (Ring B) | 33.8 | s | - | Methine carbon attached to linker. |

| C4 (Ring A) | 33.2 | t | Adjacent to | |

| C3', C5' (Ring B) | 30.2 | s | - | Piperidine |

| C5 (Ring A) | 22.4 | t | 3-bond coupling to fluorine. |

Table 3:

| Nucleus | Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment |

| -98.5 | d (multiplet) | Equatorial Fluorine ( | ||

| -112.3 | d (multiplet) | Axial Fluorine ( | ||

| 2.75 | t | H2 (Ring A) - strongly coupled to F. | ||

| 2.22 | d | Linker | ||

| 1.80 | br s | - | NH (Ring B) - broad due to quadrupolar relaxation. |

Standardized Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity reproducibility, the following protocols must be strictly adhered to. They are designed as self-validating systems: if the instrument parameters are correct, the internal standards will confirm the integrity of the run before data interpretation begins.

HRMS-ESI Protocol

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute 10

L of the stock into 990 -

Instrument Parameters (Q-TOF or Orbitrap):

-

Polarity: Positive Ion Mode (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 350 °C.

-

Collision Energy (CID): Ramp from 15 eV to 35 eV using Argon as the collision gas.

-

-

Validation Step: Verify the presence of the exact mass precursor at m/z 219.1673 (

5 ppm mass error). If the

Multinuclear NMR Protocol

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of Deuterochloroform (

, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube. -

F NMR Acquisition:

-

Frequency: 376 MHz (on a 400 MHz spectrometer).

-

Pulse Sequence: Use a

H-decoupled sequence (zgig or equivalent) to simplify the spectra, followed by a proton-coupled sequence to observe -

Relaxation Delay (D1): Set to

3.0 seconds. Causality: Fluorine nuclei often have long

-

-

C NMR Acquisition:

-

Frequency: 100 MHz.

-

Scans: Minimum 512 scans due to the splitting of the C3, C2, and C4 carbon signals by fluorine, which drastically reduces their signal-to-noise ratio.

-

-

Validation Step: The

solvent peak must appear exactly at 7.26 ppm (

References

1.[1] ChemScene. "1897718-16-9 | 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine". ChemScene Catalog. Available at: 2.[5] PubMed. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors". Rapid Communications in Mass Spectrometry. Available at: 3.[2] Taylor & Francis. "The role of fluorine in medicinal chemistry: Review Article". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: 4.[4] Baruch S. Blumberg Institute. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism". Blumberg Institute Research Seminars. Available at: 5.[7] PubMed Central (PMC). "Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries". Journal of the American Society for Mass Spectrometry. Available at: 6.[3] Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations". Scientific Update UK. Available at: 7.[6] University of Southampton. "A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs". ePrints Soton. Available at:

Sources

- 1. chemscene.com [chemscene.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Architecture of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Topic: Pharmacological Architecture of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Bioisosteric Advantage

In the landscape of modern drug discovery, 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS 1897718-16-9) represents more than a mere intermediate; it is a privileged pharmacophore scaffold designed to overcome specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) hurdles.

This molecule combines two critical structural motifs:

-

The "Dumbbell" Linker: The 1-(piperidin-4-ylmethyl)piperidine core is a validated scaffold for spanning allosteric binding pockets in G-Protein Coupled Receptors (GPCRs) and Ion Channels.

-

The Fluorine Effect: The gem-difluoro substitution at the 3-position of the terminal piperidine serves as a bioisostere for a methylene group but with profound electronic consequences. It lowers the pKa of the adjacent amine, reduces lipophilicity (LogD), and blocks metabolic "soft spots" prone to oxidative degradation.

This guide analyzes the compound's utility in targeting NR2B-selective NMDA receptors , Chemokine receptors (CXCR4) , and Kinase pathways , providing a roadmap for its application in lead optimization.

Structural Analysis & Physicochemical Logic

The "Fluorine Scan" Rationale

The introduction of the 3,3-difluoro motif is a deliberate medicinal chemistry tactic. Unlike a standard piperidine, the 3,3-difluoro analog exhibits:

-

pKa Modulation: The electron-withdrawing fluorine atoms inductively destabilize the protonated ammonium form. This lowers the pKa of the piperidine nitrogen (typically from ~10-11 down to ~8-9).

-

Impact: Increased fraction of uncharged molecules at physiological pH (7.4), significantly enhancing CNS penetration and oral bioavailability.

-

-

Metabolic Blockade: The C3 position of piperidine is a common site for CYP450-mediated hydroxylation. Fluorination sterically and electronically blocks this metabolic clearance pathway, extending half-life (

).

Data Summary: Physicochemical Profile

| Property | Standard Scaffold (Unsubstituted) | 3,3-Difluoro Analog | Biological Implication |

| pKa (Piperidine N) | ~11.0 | ~8.5 - 9.0 | Improved Blood-Brain Barrier (BBB) permeability. |

| Lipophilicity (LogP) | High | Moderate (Lowered) | Reduced non-specific binding; improved solubility. |

| Metabolic Stability | Low (C3 oxidation prone) | High (C3 blocked) | Extended duration of action. |

| Conformation | Chair (flexible) | Chair (distorted) | Locking of bioactive conformation for receptor selectivity. |

Primary Biological Targets

A. NR2B-Selective NMDA Receptor Antagonists

The most direct application of this scaffold is in the development of antagonists for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor .[1]

-

Mechanism: NR2B-selective antagonists bind to the ifenprodil-binding domain at the interface of the GluN1 and GluN2B subunits. This is an allosteric site, distinct from the glutamate binding site.

-

Scaffold Role: The "piperidin-4-ylmethyl" linker provides the necessary length to span the hydrophobic pocket, while the 3,3-difluoropiperidine moiety interacts with specific residues (e.g., Gln, Phe) within the deep pocket, utilizing the fluorine atoms as weak hydrogen bond acceptors or to modulate the electrostatic fit.

-

Therapeutic Context: Treatment of depression (rapid-acting antidepressants), neuropathic pain, and neurodegenerative disorders without the psychotomimetic side effects of non-selective NMDA blockers (like ketamine).

B. Chemokine Receptor Antagonists (CXCR4 / CCR5)

The 1-(piperidin-4-ylmethyl)piperidine architecture is structurally homologous to the core of several high-affinity chemokine receptor antagonists.

-

Target: CXCR4 (involved in HIV entry and cancer metastasis).[2]

-

Binding Mode: The basic nitrogens mimic the positively charged residues of the endogenous ligand (CXCL12). The 3,3-difluoro group modulates the basicity to optimize the salt bridge interaction with Aspartate residues (e.g., Asp171 in CXCR4) while improving the pharmacokinetic profile.

C. Kinase Inhibitors (MEK / CDK)

Recent SAR studies utilize 3,3-difluoropiperidine tails to probe the solvent-exposed regions or hydrophobic pockets of kinases like MEK1/2 and CDK12 . The fluorine atoms can displace high-energy water molecules in the binding pocket, providing an entropic gain in binding affinity.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of this scaffold in CNS (NMDA) and Immunology (CXCR4) contexts.

Caption: Dual pharmacological targeting potential of the scaffold in Ion Channels (NMDA) and GPCRs (CXCR4).

Experimental Protocols for Validation

To validate this scaffold as a hit for a specific target, the following "Self-Validating" workflow is recommended.

Protocol A: Reductive Amination Synthesis (Scaffold Assembly)

Objective: Synthesize the core scaffold from commercially available precursors.

-

Reactants: Dissolve 3,3-difluoropiperidine HCl (1.0 eq) and N-Boc-piperidin-4-carboxaldehyde (1.1 eq) in Dichloromethane (DCM).

-

Activation: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (cat.). Stir at Room Temperature (RT) for 4-16 hours.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free amine 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine .

-

Validation: Verify via 1H-NMR (look for the characteristic gem-difluoro triplet splitting pattern) and LC-MS.

Protocol B: Calcium Flux Assay (Functional Validation for GPCR/Ion Channel)

Objective: Determine functional antagonism against NR2B or CXCR4.

-

Cell Line: Use CHO-K1 cells stably expressing recombinant Human NR2B/GluN1 or CXCR4.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Addition: Add the test compound (3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 mins.

-

Stimulation:

-

For NR2B: Inject Glutamate (10 µM) + Glycine (10 µM).

-

For CXCR4: Inject CXCL12 (SDF-1α) ligand.[2]

-

-

Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Calculate IC50 based on the reduction of the calcium peak relative to control.

Synthesis & Screening Workflow

The following DOT diagram outlines the iterative cycle of synthesis and testing required to optimize this scaffold.

Caption: Iterative medicinal chemistry workflow for optimizing 3,3-difluoropiperidine scaffolds.

References

- Volkmann, R. A., et al. (2016). 3,3-Difluoropiperidine carbamate heterocyclic compounds as NR2B NMDA receptor antagonists. Patent WO2016196513A1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine. Retrieved from [Link]

Sources

Methodological & Application

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" in vitro assay protocol

Application Note: Pharmacochemical Profiling of Fluorinated Bis-Piperidine Scaffolds

Introduction & Scientific Context

The compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine represents a critical "privileged structure" in modern medicinal chemistry. It combines two distinct piperidine rings linked by a methylene bridge, a motif commonly found in GPCR antagonists (e.g., CCR5, CXCR4) and kinase inhibitors (e.g., JAK family).

However, bis-piperidine scaffolds often suffer from two major liabilities:

-

High Basicity: The secondary and tertiary amines can lead to high pKa values (>9.5), resulting in lysosomal trapping and poor passive permeability.

-

Metabolic Instability: The piperidine ring is a "metabolic hotspot," prone to oxidative metabolism by Cytochrome P450 enzymes.

The Solution: The introduction of the 3,3-difluoro motif is a strategic bioisostere. The electron-withdrawing fluorine atoms lower the pKa of the adjacent amine (reducing hERG liability and improving permeability) and block metabolic oxidation at the vulnerable C3 position.

This Application Note provides the core in vitro protocols required to validate these properties: pKa Determination , Microsomal Stability , and hERG Safety Profiling .

Strategic Logic Visualization

The following diagram illustrates the medicinal chemistry logic driving the selection of these specific assays for this scaffold.

Figure 1: Strategic framework linking structural liabilities of bis-piperidines to specific in vitro validation assays.

Protocol 1: Potentiometric pKa Determination

Objective: To quantify the inductive effect of the 3,3-difluoro substitution on the piperidine nitrogen basicity. A target pKa of 6.5–8.0 is ideal for maximizing permeability while maintaining solubility.

Methodology: D-PAS (Dip Probe Absorption Spectroscopy) or Potentiometric Titration.

Materials

-

Test Compound: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (>98% purity).

-

Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

-

Ionic Strength Adjuster: 0.15 M KCl.

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

Step-by-Step Procedure

-

Solution Prep: Dissolve 1–2 mg of the test compound in 1.5 mL of assay water containing 0.15 M KCl. Ensure the solution is acidic (pH ~2.0) using 0.5 M HCl to protonate both nitrogens.

-

Blank Titration: Perform a blank titration with 0.15 M KCl to calibrate the electrode slope.

-

Sample Titration:

-

Titrate the sample from pH 2.0 to pH 12.0 using 0.5 M KOH.

-

Perform a "difference plot" analysis to identify inflection points corresponding to the ionization of the secondary amine (distal piperidine) and tertiary amine (central linker).

-

-

Data Analysis:

-

Calculate pKa values using the Bjerrum plot method.

-

Expected Result: The non-fluorinated piperidine nitrogen typically has a pKa ~10–11. The 3,3-difluoro substitution should lower the pKa of its respective nitrogen by 2–3 log units (to ~7.5–8.5).

-

Protocol 2: Microsomal Stability Assay (Phase I Metabolism)

Objective: To verify if the fluorine substitution effectively blocks oxidative dealkylation or hydroxylation at the piperidine ring.

Methodology: Incubation with Liver Microsomes followed by LC-MS/MS analysis.

Materials

-

Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Visualization

Figure 2: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure

-

Master Mix: Prepare a solution of microsomes (0.5 mg/mL final conc) in Phosphate Buffer.

-

Dosing: Spike the test compound (1 µM final conc, <0.1% DMSO) into the Master Mix. Pre-incubate at 37°C for 10 minutes.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Time Points: At t=0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

-

Quench: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (with Internal Standard). Vortex for 10 minutes.

-

Analysis: Centrifuge at 4000g for 20 minutes. Inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(% Remaining) vs. Time.

Protocol 3: hERG Safety Assay (Fluorescence Polarization)

Objective: Bis-piperidines are notorious for blocking the hERG potassium channel (causing QT prolongation). This assay checks if the fluorination reduces this risk by lowering lipophilicity/basicity.

Methodology: Competitive binding assay using a fluorescent tracer (e.g., Red-hERG Tracer) and membrane preparations.

Materials

-

Membranes: hERG-expressing HEK293 membrane fraction.

-

Tracer: Predictor™ hERG Fluorescence Polarization Tracer (ThermoFisher or equivalent).

-

Control: E-4031 (Known hERG blocker).

Step-by-Step Procedure

-

Plate Setup: Use a 384-well black low-binding plate.

-

Titration: Prepare a 10-point serial dilution of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (starting at 30 µM).

-

Incubation:

-

Add 5 µL of diluted test compound.

-

Add 10 µL of hERG membrane/Tracer mix.

-

Incubate for 2–4 hours at room temperature in the dark.

-

-

Read: Measure Fluorescence Polarization (Ex: 530 nm, Em: 590 nm).

-

Analysis:

-

High polarization = Tracer bound (No displacement by compound).

-

Low polarization = Tracer displaced (Compound binds hERG).

-

Calculate IC50. A value >10 µM indicates a good safety margin.

-

Data Presentation & Interpretation

Summarize the results of the profiling in a standard table to facilitate decision-making.

| Parameter | Assay Type | Target Value | Significance |

| pKa (Piperidine 1) | Potentiometric | 7.0 – 8.5 | Lower pKa reduces lysosomal trapping. |

| pKa (Piperidine 2) | Potentiometric | 8.5 – 9.5 | Maintains solubility. |

| CLint (Human) | Microsomal Stability | < 20 µL/min/mg | Indicates resistance to CYP oxidation. |

| hERG IC50 | Fluorescence Polarization | > 10 µM | Reduces cardiotoxicity risk. |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

-

ThermoFisher Scientific. (n.d.). Predictor™ hERG Fluorescence Polarization Assay Protocol.

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" in vivo experimental design

An Application Guide for the In Vivo Preclinical Evaluation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale for In Vivo Characterization

The compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a novel chemical entity featuring two key structural motifs of high interest in medicinal chemistry: the piperidine ring and a geminal difluoride substitution. The piperidine scaffold is a privileged structure, prevalent in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its presence often confers favorable pharmacokinetic properties, including improved membrane permeability and metabolic stability.[1]

The incorporation of a 3,3-difluoro group onto the piperidine ring is a modern medicinal chemistry strategy used to precisely modulate the physicochemical properties of a molecule.[4][5] This substitution can lower the basicity (pKa) of the piperidine nitrogen, which may reduce off-target interactions (e.g., with the hERG channel) and improve the overall safety profile.[5] Furthermore, gem-difluorination can enhance metabolic stability and binding affinity to the target protein.[6] Given these structural features, it is hypothesized that 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a candidate for CNS-related disorders.

This document provides a detailed, phased approach for the initial in vivo characterization of this compound. The experimental design is intended to be exploratory, aiming to first establish a foundational understanding of its safety and pharmacokinetic profile before proceeding to pharmacodynamic and efficacy screening.

Phase 1: Foundational In Vivo Assessment

Before investigating the potential therapeutic effects of a novel compound, it is imperative to understand how it behaves within a living system and at what doses it is well-tolerated.[7][8] This phase focuses on establishing the compound's basic safety and pharmacokinetic (PK) profile, which will guide the dose selection for all subsequent studies.[9]

Maximum Tolerated Dose (MTD) Study

The MTD study is the cornerstone of in vivo pharmacology, designed to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.[10] The results are critical for setting the dose range for subsequent efficacy and toxicology studies.

-

Objective: To determine the maximum tolerated single dose of the compound when administered via a relevant route (e.g., oral, intraperitoneal).

-

Animal Model: Male and female Swiss Webster mice (n=3-5 per group). Using both sexes is important as there can be sex-dependent differences in toxicology.

-

Dose Selection: Based on in vitro data or literature on structurally similar compounds, a starting dose is selected. A dose-escalation scheme is then employed (e.g., 10, 30, 100, 300, 1000 mg/kg).

-

Procedure:

-

Acclimatize animals for a minimum of 72 hours before dosing.

-

Record baseline body weights.

-

Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer a single dose of the compound or vehicle to the respective groups.

-

Monitor animals closely for the first 4 hours, then at 24, 48, and 72 hours post-dose for any signs of toxicity.[9]

-

Clinical observations should include, but are not limited to: changes in posture, lethargy, ruffled fur, respiratory rate, and any signs of seizures or stereotypy.[9]

-

Record body weights daily for 7 days. Significant weight loss (>15%) is a key indicator of toxicity.

-

-

Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or animal mortality.

Preliminary Pharmacokinetic (PK) Profiling

A compound is ineffective if it cannot reach its target in sufficient concentrations.[9] A pilot PK study provides essential information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to correlate dose with exposure.[7][11]

-

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) after a single administration.

-

Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation for serial blood sampling.

-

Dose Selection: A single, well-tolerated dose is selected based on the MTD study (e.g., 30 mg/kg, p.o.).

-

Procedure:

-

Acclimatize cannulated rats for at least 48 hours post-surgery.

-

Fast animals overnight (with access to water) before dosing.

-

Administer a single oral dose of the compound.

-

Collect blood samples (approx. 100-150 µL) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]

-

Process blood to plasma and store at -80°C until analysis.

-

Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.

| Parameter | Unit | Value (Oral, 30 mg/kg) | Description |

| Cmax | ng/mL | 1250 | Maximum observed plasma concentration |

| Tmax | h | 1.5 | Time to reach Cmax |

| AUC(0-t) | ng·h/mL | 8750 | Area under the concentration-time curve |

| t½ | h | 4.2 | Elimination half-life |

Caption: Workflow for Phase 1 Foundational In Vivo Assessment.

Phase 2: Pharmacodynamic (PD) and Efficacy Screening

Following a successful foundational assessment, the next phase aims to identify the pharmacological effects of the compound. Given the piperidine scaffold's prevalence in CNS drugs, a broad neuropharmacological screening approach is logical.[12][13][14]

General Neuropharmacological Assessment

An initial broad screen can help identify potential CNS activities such as sedative, stimulant, or anxiolytic-like effects, which can guide the selection of more specific behavioral models.

-

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

-

Rationale: A reduction in movement can suggest sedative effects, while an increased preference for the center of the arena can indicate anxiolytic-like activity.[12]

-

Animal Model: Male C57BL/6 mice (n=10-12 per group).

-

Procedure:

-

Acclimatize animals to the testing room for at least 60 minutes.

-

Administer the compound (at 3 doses based on MTD, e.g., 10, 30, 100 mg/kg) or vehicle.

-

After a pre-determined pretreatment time (based on Tmax from PK data), place each mouse in the center of a square arena (e.g., 40x40 cm).

-

Record activity for 10-15 minutes using an automated video-tracking system.

-

-

Endpoints: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Specific CNS Behavioral Models

Based on the structural alerts and results from the open field test, more specific models can be employed. Piperidine derivatives have shown promise as anxiolytics, analgesics, and cognitive enhancers.[15][16]

-

Objective: To evaluate the anxiolytic-like effects of the compound.

-

Rationale: Anxiolytic compounds typically increase the proportion of time rodents spend in the open, more "anxiogenic" arms of the maze compared to the enclosed arms.[16]

-

Animal Model: Male BALB/c mice (n=10-12 per group).

-

Procedure:

-

Follow acclimatization and dosing procedures as in the Open Field Test.

-

Place the mouse in the center of the EPM, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

-

-

Endpoints: Percentage of time spent in open arms, percentage of open arm entries.

-

Objective: To assess central analgesic activity.

-

Rationale: This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus, a response mediated by the central nervous system.[15]

-

Animal Model: Male Swiss Webster mice (n=10-12 per group).

-

Procedure:

-

Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to its tail.

-

Administer the compound, vehicle, or a positive control (e.g., morphine).

-

At peak effect time (determined from PK data), re-measure the tail-flick latency.

-

-

Endpoint: Increase in latency time to withdraw the tail from the heat source.

Caption: Decision tree for Phase 2 Pharmacodynamic Screening.

Phase 3: Preliminary Safety and Toxicology

Once a compound shows a promising efficacy signal, a more formal evaluation of its safety profile is required before it can be considered for further development.[17] These studies are often conducted under Good Laboratory Practice (GLP) guidelines to be submissible to regulatory agencies like the FDA.[10]

-

Acute Toxicity: Can be expanded from the single-dose MTD study by including terminal collection of blood for clinical chemistry and major organs for histopathology. This provides initial insights into potential target organ toxicity.[18]

-

Repeat-Dose Toxicity: If the compound is intended for chronic administration, a repeat-dose study (e.g., 7 or 28 days) in two species (one rodent, one non-rodent) is necessary.[10] This helps to identify toxicity that may only appear after prolonged exposure.

-

Safety Pharmacology: This specialized set of studies investigates the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, to identify potential adverse effects.[17]

Conclusion

This application guide outlines a logical, phased progression for the initial in vivo evaluation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine. By first establishing a foundational understanding of the compound's safety and pharmacokinetic profile, researchers can design more robust and informative pharmacodynamic and efficacy studies. This systematic approach maximizes the potential for success while ensuring the ethical and efficient use of resources in the preclinical drug development process.

References

- BenchChem. (2025).

- XenoGesis. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.

- ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF.

- De Kimpe, N., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

- ResearchGate. (n.d.).

- Ramsden, D. (2009).

- Lagisetty, U., Mohammed, H., & Ramaiah, S. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal.

- PubMed. (2020).

- Worldwide Life Sciences. (2023). Preclinical toxicology testing: A cornerstone in drug development.

- BenchChem. (2025).

- Charles River Labor

- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)

- Chemical Journal of Kazakhstan. (n.d.).

- Scientific Update. (2019).

- Ossila. (n.d.). 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.

- Molecules. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. ossila.com [ossila.com]

- 7. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. altasciences.com [altasciences.com]

- 11. phcogj.com [phcogj.com]

- 12. Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES [chemjournal.kz]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. criver.com [criver.com]

- 18. hoeford.com [hoeford.com]

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" for radioligand binding assays

Application Note & Protocol: Pharmacological Evaluation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine in CNS Radioligand Binding Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP).

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I frequently encounter novel scaffolds that require rigorous pharmacological validation. The compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) is a highly specialized bis-piperidine building block [[1]](). Piperidine rings are universally recognized as "privileged structures" for targeting aminergic G-Protein Coupled Receptors (GPCRs) and Sigma-1 (σ1) receptors 2.

However, highly basic piperidines (pKa > 10) often suffer from off-target liabilities, including hERG channel blockade (cardiotoxicity) and phospholipidosis (lysosomal trapping). The strategic incorporation of the 3,3-difluoro moiety resolves this via the "Fluorine Effect." The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the adjacent basic nitrogen without adding significant steric bulk 2. Furthermore, this fluorination enhances the molecule's lipophilicity, promoting passive diffusion across the blood-brain barrier (BBB), making it an ideal candidate for CNS drug discovery [[3]]().

Mechanistic Grounding & Assay Causality

To evaluate this compound, we deploy a Competitive Radioligand Binding Assay targeting the Sigma-1 (σ1) receptor.

Why the Sigma-1 Receptor? The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The canonical pharmacophore for σ1 ligands requires a basic nitrogen—which forms a critical salt bridge with Asp126 or Glu172 in the binding pocket—flanked by lipophilic domains 4. The fluorinated bis-piperidine architecture of our test compound perfectly matches this topological requirement.

Self-Validating Assay Design: A robust assay cannot merely measure binding; it must prove specificity. Therefore, this protocol incorporates:

-

-Pentazocine : A highly selective σ1 receptor agonist used as the radiotracer.

-

Haloperidol (10 µM) : Used to define Non-Specific Binding (NSB). Because Haloperidol has a high affinity for σ1 receptors, it completely saturates all specific binding sites. Any remaining radioactive signal is definitively categorized as background noise (e.g., radioligand sticking to plastic or membrane lipids).

Fig 1. Mechanism of competitive displacement at the Sigma-1 receptor binding pocket.

Step-by-Step Methodology

Phase 1: Membrane Preparation (Rat Brain P2 Fraction)

Causality Check: We use the P2 (synaptosomal/mitochondrial) fraction because σ1 receptors are highly enriched in the MAM, which co-sediments in this fraction.

-

Homogenization: Euthanize adult male Wistar rats. Rapidly dissect the whole brain (excluding the cerebellum). Homogenize in 10 volumes of ice-cold 10 mM Tris-HCl, 320 mM Sucrose buffer (pH 7.4).

-

First Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C. Purpose: Pellets out unbroken cells and heavy nuclei (P1).

-

Second Centrifugation: Transfer the supernatant and centrifuge at 30,000 × g for 20 min at 4°C.

-

Resuspension: Discard the supernatant. Resuspend the P2 pellet in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of 1 mg/mL (determined via BCA assay).

Phase 2: Assay Setup & Incubation

-

Plate Preparation: Utilize a 96-well deep-well polypropylene plate. The total assay volume is 500 µL per well.

-

Addition of Radioligand: Add 50 µL of -Pentazocine to achieve a final well concentration of 3 nM.

-

Addition of Test Compound: Add 50 µL of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine in a 10-point serial dilution (ranging from

to -

Controls:

-

Total Binding (TB): Add 50 µL of assay buffer instead of the test compound.

-

Non-Specific Binding (NSB): Add 50 µL of 100 µM Haloperidol (final concentration 10 µM).

-

-

Initiation: Add 350 µL of the P2 membrane suspension (350 µg protein/well) to start the reaction.

-

Incubation: Incubate at 25°C for 120 minutes. Purpose: Ensures the binding reaction reaches thermodynamic equilibrium.

Phase 3: Rapid Filtration & Quantification

Causality Check: GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing basic piperidine ligands from binding non-specifically to the filter matrix.

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters using a 96-well cell harvester.

-

Washing: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4). Purpose: Ice-cold buffer slows the dissociation rate (

) of the bound radioligand while washing away unbound tracer. -

Counting: Dry the filters, add 40 µL of microscintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a microplate liquid scintillation counter.

Fig 2. Standard competitive radioligand binding workflow for CNS targets.

Data Presentation & Interpretation

Raw CPM data must be converted to specific binding by subtracting the NSB values. The half-maximal inhibitory concentration (

Table 1: Representative Binding Affinities at the Sigma-1 Receptor (Note: Data provided is representative of expected pharmacological profiles for fluorinated bis-piperidines for illustrative purposes).

| Compound | Target | Hill Slope ( | ||

| 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine | σ1 Receptor | 45.2 | 28.5 | 0.98 |

| (+)-Pentazocine (Reference Agonist) | σ1 Receptor | 8.4 | 5.3 | 1.02 |

| Haloperidol (Reference Antagonist) | σ1 Receptor | 2.1 | 1.3 | 0.95 |

Interpretation: A Hill Slope near 1.0 indicates that 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine competes for a single class of binding sites following standard law-of-mass-action kinetics. The predicted low-nanomolar

References

Sources

Application Note: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine as a PET Imaging Scaffold

This Application Note is designed for researchers and drug development professionals focusing on Neuroinflammation and Immuno-oncology . It details the development, synthesis, and validation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine -based radiotracers, primarily targeting the Chemokine Receptor 2 (CCR2) .[1]

Part 1: Scientific Foundation & Mechanism

The Molecule & Target

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target CCR2 , a G-protein coupled receptor (GPCR) critical for monocyte recruitment.

-

Pharmacophore: The 1,4'-bipiperidine core is a classic structural motif found in high-affinity CCR2 antagonists (e.g., BMS-741672, INCB-3284).

-

3,3-Difluoro Substitution: The incorporation of the gem-difluoro group on the piperidine ring serves two critical functions:

-

Metabolic Blocking: It prevents oxidative metabolism (N-dealkylation or hydroxylation) at the susceptible 3-position, significantly extending the biological half-life.

-

Lipophilicity Modulation: Fluorine lowers the pKa of the adjacent amine and modulates

, reducing non-specific binding in the brain—a critical requirement for CNS PET imaging.

-

Mechanism of Action (PET Imaging)

In inflammatory states (e.g., atherosclerotic plaque rupture, encephalitis), CCL2 (MCP-1) is upregulated, recruiting CCR2+ Ly6C^high monocytes to the tissue.

-

The Tracer: The [18F]-labeled derivative of the 3,3-difluoro scaffold binds orthosterically or allosterically to CCR2 on the surface of infiltrating macrophages and activated microglia.

-

Signal: High PET retention correlates with macrophage density, serving as a biomarker for active inflammation rather than just scarring (which FDG might confuse with metabolic activity).

Figure 1: Mechanism of CCR2-targeted PET imaging in inflammatory cascades.

Part 2: Radiochemistry & Synthesis Protocols[1]

Since the core molecule contains a secondary amine (based on the structure FC1(F)CN(CCC1)CC2CCNCC2), it is typically used as a precursor for labeling, or the [18F] is introduced directly at the difluoro position via specialized chemistry.

Protocol A: [18F]-Labeling via N-Alkylation (Standard Approach)

This method attaches an [18F]-fluoroalkyl or [18F]-fluorobenzyl group to the secondary amine of the bipiperidine scaffold.

Reagents:

-

Precursor: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (free base or HCl salt).

-

Prosthetic Group: [18F]Fluoroethyl bromide ([18F]FEBr) or [18F]Fluorobenzyl bromide.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Base: DIPEA or K2CO3.

Step-by-Step Workflow:

-

Production of [18F]FEBr:

-

Trapping of [18F]F- on QMA cartridge.

-

Elution with K2.2.2/K2CO3.

-

Reaction with 2-bromoethyl triflate (1,2-dibromoethane precursor) at 90°C for 5 mins.

-

Distillation of [18F]FEBr into the reaction vessel.

-

-

Coupling:

-

Add 2.0 mg of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (dissolved in 300 µL DMF + 10 µL DIPEA) to the [18F]FEBr vessel.

-

Heat at 100°C for 10 minutes .

-

-

Purification:

-

Dilute with HPLC mobile phase.

-

Inject onto Semi-prep HPLC (C18 column, Ethanol/Water gradient).

-

Collect the product peak (retention time approx. 12-15 min).

-

-

Formulation:

-

Trapping on C18 Sep-Pak light.

-

Wash with water (10 mL).

-

Elute with Ethanol (0.5 mL) followed by Saline (9.5 mL).

-

Sterile filter (0.22 µm).

-

Protocol B: Direct [18F] Gem-Difluoro Synthesis (Advanced)

If the goal is to label the gem-difluoro moiety directly (creating the exact isotopologue), this requires [18F]DAST or oxidative desulfurization-fluorination .

-

Precursor: Corresponding 3-fluoro-3-phenylsulfenyl derivative or a vinyl fluoride.

-

Method: This is synthetically demanding and less common for routine production but yields a tracer indistinguishable from the non-radioactive standard.

Part 3: Preclinical Validation Protocols

In Vitro Binding Assay (Validation)

Objective: Determine affinity (

-

Cell Line: THP-1 (Human monocytic cell line) or CCR2-transfected CHO cells.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Procedure:

-

Incubate cell membranes (20 µg protein) with increasing concentrations of the radioligand (0.1 nM – 10 nM).

-

Non-specific binding: Determine in the presence of 10 µM unlabeled CCR2 antagonist (e.g., RS-504393 or the cold standard).

-

Incubate for 60 min at 27°C.

-

Harvest via rapid filtration (Whatman GF/B filters).

-

Count radioactivity (Gamma counter).

-

-

Data Analysis: Plot Bound vs. Free to calculate

and

In Vivo Imaging (Atherosclerosis Model)

Objective: Visualize plaque inflammation.

| Parameter | Specification |

| Animal Model | ApoE-/- Mice (fed high-fat diet for 12-20 weeks). |

| Control | C57BL/6 Wild Type (fed normal chow). |

| Tracer Dose | 5–10 MBq (100–200 µCi) in 100 µL saline. |

| Route | Tail vein injection (IV). |

| Uptake Time | 60 minutes (dynamic scan) or static scan at 60 min p.i. |

| Modality | PET/CT (CT for anatomical localization of the aorta). |

Imaging Workflow:

-

Anesthetize mouse (2% Isoflurane).

-

Position in scanner; start acquisition before injection (if dynamic).

-

Reconstruct images (OSEM3D).

-

Analysis: Draw ROI over the Aortic Arch and Carotid Arteries . Calculate %ID/g or SUVmax. Compare ApoE-/- vs. WT.

Part 4: Quality Control (QC) & Release Criteria

Before release for preclinical or clinical use, the batch must meet these specifications:

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | HPLC / Radio-TLC | > 95% |

| Molar Activity | HPLC (UV mass) | > 20 GBq/µmol (critical for receptor imaging) |

| Residual Solvents | GC | MeCN < 410 ppm, Ethanol < 5000 ppm |

| pH | pH Strip | 4.5 – 8.5 |

| Endotoxin | LAL Assay | < 175 EU/V (Clinical) |

| Identity | Co-injection with standard | Retention time matches standard (± 0.5 min) |

Part 5: Troubleshooting Guide

Issue: Low Radiochemical Yield (<5%)

-

Cause: Moisture in the reaction vessel. The [18F]F- nucleophilicity is severely hampered by water.

-

Solution: Ensure azeotropic drying of [18F]F-/K2.2.2 is complete (repeat MeCN evaporation twice). Use anhydrous DMF/MeCN (<50 ppm water).

Issue: High Non-Specific Binding (In Vivo)

-

Cause: Tracer is too lipophilic (

). -

Solution: The 3,3-difluoro group helps, but if using an N-alkyl chain, ensure it is not too long. Use a fluoroethyl over a fluorobutyl chain.

Issue: Rapid Defluorination (Bone Uptake)

-

Cause: Metabolic instability releasing free [18F]F-.

-

Solution: If the label is on the N-alkyl chain, ensure it is not susceptible to rapid oxidation. The 3,3-difluoro core itself is stable; ensure the linker is robust.

References

-

Synthesis and Evaluation of CCR2 Radioligands

-

Bipiperidine Scaffolds in CCR2 Antagonists

-

Role of CCR2 in Neuroinflammation

-

Liu, H., et al. (2017). PET-based Imaging of Chemokine Receptor 2 in Experimental and Disease-related Lung Inflammation. Radiology. Link

-

-

Fluorine Substitution Effects

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

-

General Protocol for 18F-Labeling of Amines

-

Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of immune responses. Chemical Society Reviews. Link

-

Sources

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. PET-based Imaging of Chemokine Receptor 2 in Experimental and Disease-related Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dicardiology.com [dicardiology.com]

- 4. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

Application Note: Autoradiographic Characterization of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

This Application Note is designed for researchers and radiochemists characterizing the binding distribution of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine and its derivatives.

Given that this molecule is a privileged scaffold often used in the design of Sigma-1 receptor ligands , MCHR1 antagonists , and Monoamine transporter inhibitors , this guide focuses on its use as a novel radiotracer candidate or a blocking agent in competitive binding assays.

Executive Summary

The incorporation of a gem-difluoro moiety into the piperidine ring of 1-(piperidin-4-ylmethyl)piperidine serves two critical medicinal chemistry functions: it lowers the pKa of the adjacent amine (improving bioavailability) and blocks metabolic labile sites (preventing oxidative metabolism).

In autoradiography, this molecule is utilized in two primary workflows:

-

As a Radioligand: Labeling the gem-difluoro position via [18F] Isotopic Exchange (IEX) or [3H]-methylation to map target distribution.

-

As a Cold Blocker: Validating the specificity of established tracers (e.g., [18F]FTC-146 for Sigma-1) by determining non-specific binding (NSB).

This guide details the protocol for [18F]-labeling this scaffold and performing quantitative in vitro autoradiography on rodent brain tissue.

Radiochemistry: Synthesis of the Tracer

Note: The gem-difluoro group allows for a specialized late-stage radiofluorination technique known as Isotopic Exchange (IEX), which preserves the scaffold structure.

Protocol A: [18F] Isotopic Exchange (IEX) Labeling

Objective: Convert the "cold" 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine into its [18F]-labeled isotopologue without using a leaving group precursor.

Mechanism:

Step-by-Step Synthesis:

-

[18F]Fluoride Preparation:

-

Trap [18F]fluoride on a QMA carbonate cartridge.

-

Elute with DBU (10 µL) and anilinium triflate (2 mg) in acetonitrile/water.

-

Azeotropically dry the complex at 100°C under N₂ flow (x3).

-

-

Reaction:

-

Dissolve 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (5 mg) in dry DMSO (0.5 mL).

-

Add the catalyst SnCl₄ (10 mol%) (Optional: depends on activation energy of the specific scaffold).

-

Add the precursor solution to the dried [18F] residue.

-

Heat to 130°C for 15 minutes .

-

-

Purification:

-

Dilute with water (10 mL) and pass through a C18 Sep-Pak cartridge.

-

Wash with water (10 mL) to remove unreacted [18F]fluoride and salts.

-

Elute product with Ethanol (1 mL).

-

Quality Control: Verify radiochemical purity (>98%) via HPLC (C18 column, Acetonitrile:Water gradient).

-

Visualization: IEX Labeling Pathway

Figure 1: Workflow for converting the cold difluoro-piperidine scaffold into a PET tracer via Isotopic Exchange.

Protocol: In Vitro Autoradiography

Objective: Determine the spatial distribution and binding density (

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Tissue: Fresh-frozen Sprague-Dawley rat brain (isopentane frozen, stored at -80°C).

-

Ligand: [18F]-3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (approx. 37 GBq/µmol).

-

Blocker: Cold 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (10 µM final conc.) or Haloperidol (if targeting Sigma-1).

-

Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Imaging: Cytiva Typhoon™ Phosphorimager or equivalent.

Experimental Workflow

Step 1: Cryosectioning

-

Equilibrate frozen brain to -20°C in the cryostat chamber (20 mins).

-

Cut coronal sections (20 µm thickness ) at the level of the striatum and hippocampus.

-

Thaw-mount sections onto Superfrost Plus™ adhesion slides.

-

Air dry for 30 minutes at room temperature (RT) to ensure adhesion.

-

Storage: If not using immediately, store at -80°C with desiccant (stable for 1 week).

Step 2: Pre-Incubation (Removal of Endogenous Ligands)

-

Place slides in a Coplin jar containing Tris-HCl Buffer at RT.

-

Incubate for 10 minutes .

-

Purpose: Removes endogenous neurotransmitters and soluble proteases that might degrade the receptor or interfere with binding.

Step 3: Ligand Incubation (Binding Equilibrium)

Prepare two sets of incubation chambers:

-

Total Binding (TB): Buffer + [18F]Ligand (Concentration: 1–5 nM ).

-

Non-Specific Binding (NSB): Buffer + [18F]Ligand + 10 µM Cold Blocker .

-

Immerse slides in respective chambers.

-

Incubate for 60 minutes at RT (shielded from light).

-

Note: The high lipophilicity of the piperidine scaffold requires BSA (0.1%) in the buffer to prevent adhesion to glass/plastic walls.

Step 4: Washing (Differentiation)

Critical Step: This step removes unbound and loosely bound radioligand while retaining specific binding.

-

Wash 1: Ice-cold Tris-HCl buffer (4°C), 2 minutes.

-

Wash 2: Ice-cold Tris-HCl buffer (4°C), 2 minutes.

-

Dip: Cold distilled water (5 seconds) to remove buffer salts.

-

Dry: Rapidly dry under a stream of cold air (hairdryer on "cool" setting) to prevent diffusion of the radioligand.

Step 5: Exposure and Imaging

-

Place dried slides in a cassette against a Bas-TR2025 (Tritium-sensitive) or standard Phosphor screen.

-

Exposure Time:

-

For [18F]: 30–60 minutes (due to short half-life).

-

For [3H]: 5–7 days.

-

-

Scan the screen at 25 µm resolution .

Visualization: Autoradiography Workflow

Figure 2: Step-by-step protocol for In Vitro Autoradiography.

Data Analysis & Interpretation

Quantitative Analysis

-

Region of Interest (ROI) Definition: Use a rat brain atlas (e.g., Paxinos & Watson) to draw ROIs on the digital autoradiogram (e.g., Striatum, Cortex, Cerebellum).

-

Conversion: Convert Digital Light Units (DLU) to radioactivity (nCi/mg) using a set of polymer standards ([18F] or [14C] standards) co-exposed with the slides.

-

Specific Binding Calculation:

-

Percentage Specific Binding:

-

Acceptance Criteria: A viable tracer should exhibit >50% specific binding in target-rich regions.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background (High NSB) | Lipophilicity of the piperidine scaffold. | Add 0.1% BSA or 0.05% Polyethyleneimine (PEI) to the incubation buffer. |

| No Specific Binding | Ligand dissociation during wash. | Reduce wash time or temperature (strictly 4°C). |

| Uneven Signal | Tissue drying artifacts. | Ensure rapid, uniform drying; do not allow tissue to thaw during transfer. |

| Low Signal | Low specific activity of tracer.[1] | Optimize [18F] IEX reaction; ensure precursor excess is removed. |

References

-

Gouverneur, V., et al. (2014). "Late-stage fluorination for PET imaging." Science, 345(6199), 909-915. Link

-

Britton, R., et al. (2016). "Organocatalytic nucleophilic fluorination for 18F-labeling." Nature Chemistry, 8, 883–889. Link

-

Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Academic Press. Link

-

BenchChem. (2025).[2] "Application Notes: Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds." Link

-

Jia, H., et al. (2014).[3] "Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent."[3] Bioorganic & Medicinal Chemistry, 22(21), 6056-6065. Link

Sources

Application Note: Preclinical In Vivo Evaluation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: gem-Difluorinated Bis-Piperidines Primary Applications: CNS-Targeted Ligands, Fragment-Based Drug Discovery, and Pharmacokinetic Optimization

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine represents a highly specialized building block and pharmacophore, frequently utilized in the development of central nervous system (CNS) therapeutics, such as dopamine D4 receptor antagonists and NMDA receptor modulators.

The Causality of Fluorination: In unfluorinated piperidines, the basic nitrogen typically exhibits a pKa of ~9.5 to 10.0, rendering the molecule highly ionized at physiological pH (7.4). This high basicity often leads to poor membrane permeability, rapid cytochrome P450 (CYP)-mediated oxidative metabolism, and extensive off-target lysosomal trapping.

By strategically installing a gem-difluoro group at the 3-position (adjacent to the basic nitrogen), the strong electron-withdrawing inductive effect of the fluorine atoms significantly lowers the pKa of the piperidine nitrogen to approximately 7.5–8.2. This subtle physicochemical shift increases the fraction of the neutral species at physiological pH, directly causing:

-

Enhanced Brain Penetration: Reduced ionization minimizes lysosomal sequestration, increasing the unbound brain-to-plasma partition coefficient (

) [1]. -

Increased Metabolic Stability: The steric and electronic shielding provided by the strong C–F bonds protects adjacent C–H bonds from CYP450-mediated hydroxylation, lowering intrinsic clearance (

) [2].

This application note provides a self-validating, step-by-step protocol for the formulation, dosing, and pharmacokinetic (PK) evaluation of 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine derivatives in rodent models.

Physicochemical and Pharmacokinetic Profiling